1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
Overview
Description
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is an organic compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the morpholinomethyl group. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Fluorination: Bromobenzene is then fluorinated using a fluorinating agent such as potassium fluoride (KF) to produce 1-bromo-2-fluorobenzene.
Morpholinomethylation: The final step involves the reaction of 1-bromo-2-fluorobenzene with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the morpholinomethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene: Similar in structure but with different substitution positions.
1-Bromo-2-fluorobenzene: Lacks the morpholinomethyl group.
1-Bromo-3-fluoro-2-methylbenzene: Contains a methyl group instead of a morpholinomethyl group.
Uniqueness
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the morpholinomethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound in various chemical and biological applications .
Biological Activity
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzene ring. Its molecular formula is CHBrFNO, with a molecular weight of approximately 260.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The unique arrangement of substituents in this compound contributes to its chemical properties. The morpholine group is known for enhancing biological activity, particularly in pharmacological contexts. The presence of both bromine and fluorine atoms can also influence the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds containing morpholine groups often exhibit significant biological activities, including:
- Antimicrobial properties : Morpholine derivatives have been studied for their effectiveness against various pathogens.
- Anticancer effects : Some studies suggest that similar compounds may inhibit cancer cell proliferation.
- Enzyme inhibition : Interaction with specific enzymes could lead to therapeutic benefits.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential antimicrobial and anticancer | Interaction with enzymes/receptors |
1-Bromo-2-fluoro-3-nitrobenzene | Antimicrobial | Inhibition of bacterial growth |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene | Anticancer | Induction of apoptosis in cancer cells |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.
Properties
IUPAC Name |
4-[(3-bromo-2-fluorophenyl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIURMIERZMRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742782 | |
Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-75-4 | |
Record name | Morpholine, 4-[(3-bromo-2-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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